molecular formula C27H32N12O15P2 B034490 6-Azido-fad CAS No. 101760-85-4

6-Azido-fad

Cat. No. B034490
M. Wt: 826.6 g/mol
InChI Key: RQLZKEINAGKZBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Azido-fad is a compound that has gained significant attention in the scientific community due to its potential applications in various research fields. It is a derivative of flavin adenine dinucleotide (FAD), which is an essential coenzyme involved in several metabolic pathways. The azido group in 6-azido-fad makes it a useful tool for studying protein-protein interactions, enzyme mechanisms, and metabolic pathways.

Mechanism Of Action

The mechanism of action of 6-azido-fad involves the covalent crosslinking of nearby proteins via the activated azido group. This crosslinking can occur between two proteins or between a protein and a small molecule. The resulting adduct can be identified using various biochemical techniques, such as mass spectrometry.

Biochemical And Physiological Effects

6-Azido-fad does not have any direct biochemical or physiological effects. Its effects are limited to its use as a research tool. However, the covalent crosslinking of proteins can lead to changes in their activity or stability, which can have downstream effects on cellular processes.

Advantages And Limitations For Lab Experiments

The advantages of using 6-azido-fad in lab experiments include its specificity and versatility. The azido group can be activated by UV light, which allows for precise control over the timing and location of crosslinking. Additionally, 6-azido-fad can be used to study a wide range of proteins and metabolic pathways.
The limitations of using 6-azido-fad include its potential toxicity and the need for specialized equipment to activate the azido group. Additionally, the covalent crosslinking of proteins can lead to artifacts or false positives, which can complicate data interpretation.

Future Directions

There are several future directions for the use of 6-azido-fad in scientific research. One potential application is in the study of protein localization and trafficking. The covalent crosslinking of proteins can be used to identify their interaction partners and track their movement within cells.
Another potential application is in the study of enzyme mechanisms. The covalent crosslinking of enzymes with their substrates or inhibitors can provide insights into their catalytic mechanisms and binding sites.
Finally, 6-azido-fad can be used to study metabolic pathways and identify novel drug targets. The covalent crosslinking of enzymes involved in metabolic pathways can provide insights into their regulation and potential therapeutic targets.
Conclusion:
In conclusion, 6-azido-fad is a versatile research tool with several potential applications in scientific research. Its ability to covalently crosslink proteins via the activated azido group makes it a useful tool for studying protein-protein interactions, enzyme mechanisms, and metabolic pathways. While there are limitations to its use, the potential applications of 6-azido-fad make it a valuable addition to the toolkit of researchers in various fields.

Synthesis Methods

The synthesis of 6-azido-fad involves the modification of 6-Azido-fad by introducing an azido group at the 6-position of the isoalloxazine ring. The most common method of synthesis involves the reaction of 6-Azido-fad with sodium azide in the presence of a copper catalyst. The reaction proceeds via a radical mechanism, and the resulting product is purified using various chromatographic techniques.

Scientific Research Applications

6-Azido-fad has several applications in scientific research. It is commonly used as a photoaffinity probe to study protein-protein interactions. The azido group in 6-azido-fad can be activated by UV light, which allows it to covalently crosslink with nearby proteins. This technique is useful for identifying protein-protein interactions in complex mixtures.

properties

CAS RN

101760-85-4

Product Name

6-Azido-fad

Molecular Formula

C27H32N12O15P2

Molecular Weight

826.6 g/mol

IUPAC Name

[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(6-azido-7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate

InChI

InChI=1S/C27H32N12O15P2/c1-9-3-11-16(15(10(9)2)36-37-29)33-18-24(34-27(46)35-25(18)45)38(11)4-12(40)19(42)13(41)5-51-55(47,48)54-56(49,50)52-6-14-20(43)21(44)26(53-14)39-8-32-17-22(28)30-7-31-23(17)39/h3,7-8,12-14,19-21,26,40-44H,4-6H2,1-2H3,(H,47,48)(H,49,50)(H2,28,30,31)(H,35,45,46)

InChI Key

RQLZKEINAGKZBZ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=C1C)N=[N+]=[N-])N=C3C(=O)NC(=O)N=C3N2CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O

Canonical SMILES

CC1=CC2=C(C(=C1C)N=[N+]=[N-])N=C3C(=O)NC(=O)N=C3N2CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O

synonyms

6-azido-FAD

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.